molecular formula C24H14Cl2N2O2 B336946 (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B336946
M. Wt: 433.3 g/mol
InChI Key: UWWTZEFJKKCIAH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is a complex organic compound that belongs to the class of pyrazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione typically involves the condensation of 9-anthraldehyde with 1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Researchers may investigate its interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the anthracene and pyrazolidinedione moieties may contribute to its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it a candidate for various applications.

Mechanism of Action

The mechanism of action of (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9-Anthrylmethylene)-1-phenyl-3,5-pyrazolidinedione
  • 4-(9-Anthrylmethylene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione

Uniqueness

(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is unique due to the presence of both the anthracene and dichlorophenyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C24H14Cl2N2O2

Molecular Weight

433.3 g/mol

IUPAC Name

(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C24H14Cl2N2O2/c25-21-10-9-16(12-22(21)26)28-24(30)20(23(29)27-28)13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13H,(H,27,29)/b20-13-

InChI Key

UWWTZEFJKKCIAH-MOSHPQCFSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NN(C4=O)C5=CC(=C(C=C5)Cl)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)NN(C4=O)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NN(C4=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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